molecular formula C9H15N3O2 B2506356 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 143703-17-7

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2506356
CAS No.: 143703-17-7
M. Wt: 197.238
InChI Key: OYRDVMVXXOKKJB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative with a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol (). Its core structure consists of a piperidine ring fused to a hydantoin moiety, with methyl groups at the N-1 and N-3 positions. This compound is part of a broader class of triazaspiro[4.5]decane-2,4-diones, which are notable for their sp³-hybridized spiro carbon and diverse pharmacological activities.

Key applications include:

  • Inhibition of hypoxia-inducible factor prolyl hydroxylases (HIF PHDs), making it a candidate for anemia treatment by stabilizing HIF-α and stimulating erythropoietin production .
  • Myelostimulatory activity, as demonstrated in derivatives that enhance white blood cell proliferation .

Properties

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-11-7(13)9(12(2)8(11)14)3-5-10-6-4-9/h10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRDVMVXXOKKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a carbonyl compound, in the presence of a catalyst . The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Scientific Research Applications

Chemistry

In the realm of chemistry, 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione serves as a vital building block for synthesizing more complex organic molecules. Its unique spirocyclic structure allows for versatile modifications that can lead to the development of novel compounds with tailored properties.

Key Applications:

  • Synthesis of Polymers: Utilized in creating polymers with specific mechanical and chemical properties.
  • Building Block for Drug Development: Acts as an intermediate in the synthesis of pharmaceutical agents.

Medicine

The compound has been extensively studied for its potential therapeutic properties, particularly as an inhibitor of prolyl hydroxylase enzymes (PHDs). By inhibiting these enzymes, it can influence hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels.

Therapeutic Potential:

  • Anemia Treatment: Investigated for its ability to stimulate erythropoiesis through HIF modulation.
  • Cancer Therapy: Explored for its role in enhancing tumor oxygenation and improving the efficacy of radiotherapy.

Case Study:
A study demonstrated that administration of this compound in animal models led to increased hemoglobin levels and improved oxygen delivery to tissues under hypoxic conditions .

Industry

In industrial applications, this compound is employed in the development of advanced materials. Its unique properties make it suitable for creating coatings and other materials that require specific performance characteristics.

Industrial Uses:

  • Coatings Development: Used in formulating protective coatings with enhanced durability and chemical resistance.
  • Material Science: Investigated for its potential in creating composites with superior mechanical properties.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
ChemistrySynthesis of complex moleculesVersatile building block
MedicineAnemia treatmentEnhances erythropoiesis
MedicineCancer therapyImproves tumor oxygenation
IndustryCoatings developmentEnhanced durability
IndustryMaterial scienceSuperior mechanical properties

Pharmacokinetics

The pharmacokinetic profile indicates:

  • Boiling Point: Approximately 301.2 °C
  • Density: 1.26 g/cm³
  • pKa: 9.67

These properties suggest favorable stability and solubility characteristics for both laboratory and therapeutic applications.

Comparison with Similar Compounds

Key Observations :

  • Methyl groups at N1/N3 (target compound) simplify synthesis compared to N-protected analogs (e.g., phenyl derivatives) .
  • Bulky substituents (e.g., trifluoromethylpyridinyl) require advanced coupling techniques but improve target selectivity .

Table 2: Pharmacological Profiles

Compound Name Target Activity Mechanism
1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione HIF PHD1-3 Pan-inhibitor Stabilizes HIF-α, promotes erythropoiesis
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione WASp Degrader Binds WH1 domain, inhibits malignant cell migration
8-(Dihydroindenyl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione Hematopoietic cells Antiproliferative Induces WASp degradation without harming naïve cells
7,7,9,9-Tetramethyl-siloxane derivative Microbial membranes Biocidal Releases oxidative chlorine, effective against S. aureus and E. coli

Key Observations :

  • The dimethyl derivative’s pan-HIF PHD inhibition contrasts with the phenyl analog’s role as a medicinal chemistry building block .
  • Substituents dictate target specificity: e.g., dihydroindenyl and methoxybenzyl groups enable WASp degradation , while siloxane modifications enable surface antimicrobial activity .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties

Compound Name Molecular Weight logP* Solubility
1,3-Dimethyl derivative 183.21 0.5 Moderate (HCl salt improves solubility)
8-Phenyl analog 256.30 2.1 Low (hydrophobic phenyl group)
Trifluoromethylpyridinyl analog 385.73 3.8 Poor (requires formulation aids)
Tetramethyl-siloxane polymer N/A N/A Insoluble (covalently bonded to surfaces)

*Predicted using fragment-based methods.

Key Observations :

  • Methyl groups enhance solubility compared to hydrophobic substituents (e.g., phenyl, CF₃).
  • Siloxane polymers are functionally distinct, designed for material science rather than systemic delivery .

Biological Activity

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, commonly referred to as a spirohydantoin derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This compound is characterized by its unique spirocyclic structure and has been explored primarily for its inhibitory effects on prolyl hydroxylase (PHD) enzymes, which play a crucial role in regulating erythropoiesis and iron metabolism.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₅N₃O₂
  • Molecular Weight : 197.24 g/mol
  • CAS Number : 143703-17-7

The primary mechanism of action for this compound involves its role as an inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes. These enzymes are critical for the hydroxylation of hypoxia-inducible factor (HIF), which regulates erythropoietin (EPO) production in response to oxygen levels. Inhibition of PHDs leads to increased HIF stability and enhanced EPO expression, making this compound a candidate for treating anemia.

Efficacy in Preclinical Models

Research indicates that derivatives of spirohydantoins exhibit significant biological activity across various preclinical models:

  • Erythropoietin Regulation : Spirohydantoins have been shown to robustly upregulate EPO levels in vivo. A study demonstrated that these compounds effectively increased EPO production in multiple preclinical species, suggesting a potential therapeutic application in anemia management .
  • Safety Profile : Structural optimization efforts have successfully minimized off-target effects such as potassium channel activity (hERG) and liver enzyme elevation (ALT), indicating a favorable safety profile for these compounds .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the spirohydantoin scaffold can significantly affect biological activity. For instance:

  • The introduction of acidic functionalities has been shown to enhance selectivity and potency against PHDs while reducing undesirable side effects .

Case Studies

  • Cardiovascular Research :
    A study explored the use of 1,3-dimethyl-1,3,8-triazaspiro[4.5]decane derivatives as mitochondrial permeability transition pore (mPTP) inhibitors. This research highlighted their potential role in protecting myocardial cells during reperfusion injury following myocardial infarction .
  • Opioid Receptor Activity :
    Another investigation identified certain derivatives as selective agonists for the delta opioid receptor. This finding opens avenues for developing pain management therapies with reduced side effects compared to traditional opioids .

Summary of Biological Activities

Activity TypeDescriptionReferences
Erythropoietin RegulationUpregulation of EPO production via PHD inhibition
Cardiovascular ProtectionmPTP inhibition leading to myocardial cell protection during reperfusion
Opioid Receptor AgonismSelective agonist activity at delta opioid receptors

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